molecular formula C9H10BrClS B13170769 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene

Cat. No.: B13170769
M. Wt: 265.60 g/mol
InChI Key: VOEMVNIFLCRAAY-UHFFFAOYSA-N
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Description

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene is an organic compound with the molecular formula C₉H₁₀BrClS. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a chlorothiophene moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of cyanogen bromide (BrCN) and triethylamine (Et₃N) in the presence of ethyl cyanoacetate or malononitrile . The reaction proceeds through the formation of an α-bromomethyl ketone intermediate, which undergoes further cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The cyclopropyl and chlorothiophene moieties contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(Bromomethyl)cyclopropyl]methyl}-2-chlorothiophene is unique due to the presence of both a cyclopropyl ring and a chlorothiophene moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10BrClS

Molecular Weight

265.60 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclopropyl]methyl]-2-chlorothiophene

InChI

InChI=1S/C9H10BrClS/c10-6-9(1-2-9)4-7-3-8(11)12-5-7/h3,5H,1-2,4,6H2

InChI Key

VOEMVNIFLCRAAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CSC(=C2)Cl)CBr

Origin of Product

United States

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